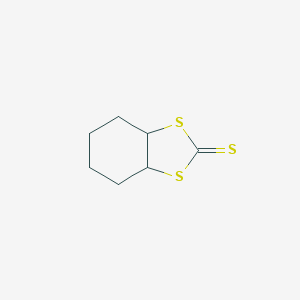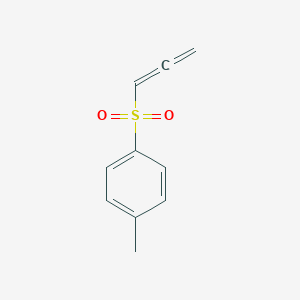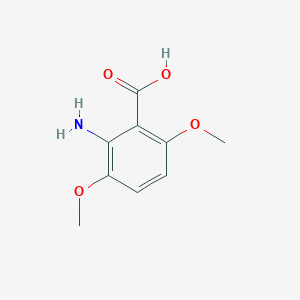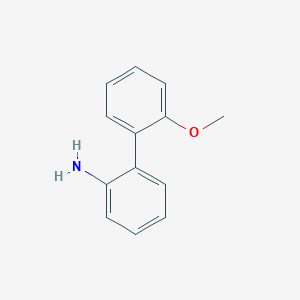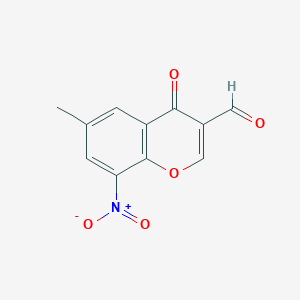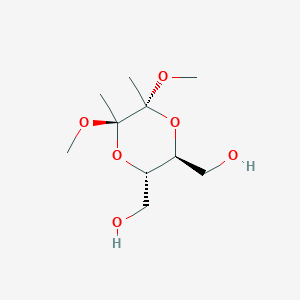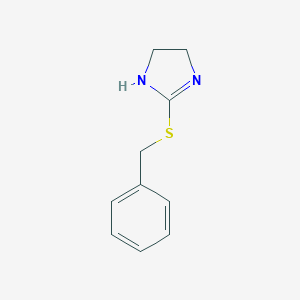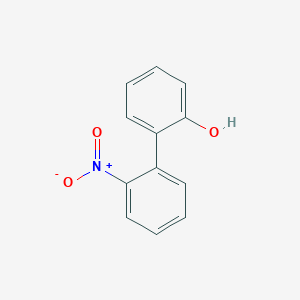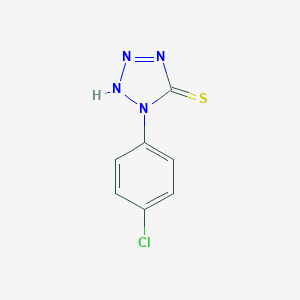
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research. This compound is commonly known as CDDO-Me and is a synthetic triterpenoid that has shown promising results in various biological applications.
Wirkmechanismus
CDDO-Me exerts its biological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense against oxidative stress. CDDO-Me activates Nrf2, which leads to the upregulation of antioxidant enzymes and detoxifying enzymes, resulting in cellular protection against oxidative stress.
Biochemische Und Physiologische Effekte
CDDO-Me has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. It has also been found to improve insulin sensitivity, reduce blood glucose levels, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CDDO-Me has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has a well-defined mechanism of action, making it an ideal compound for studying the Nrf2 pathway. However, CDDO-Me has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for CDDO-Me research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CDDO-Me has been shown to protect against neuronal damage and improve cognitive function in animal models of these diseases. Another potential application is in the treatment of diabetes. CDDO-Me has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Further research is needed to explore the potential of CDDO-Me in these and other areas.
In conclusion, CDDO-Me is a synthetic triterpenoid that has shown promising results in various biological applications. Its well-defined mechanism of action and stability make it an ideal compound for scientific research. Further research is needed to fully explore its potential in treating various diseases.
Synthesemethoden
The synthesis of CDDO-Me involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with dimethyl sulfate and aniline in the presence of potassium carbonate. The reaction yields CDDO-Me, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
CDDO-Me has been extensively studied for its potential therapeutic applications. It has shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been found to be effective in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
6138-44-9 |
|---|---|
Produktname |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione |
Molekularformel |
C19H17ClN2O3 |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-9-15(12(2)10-11)22-18(23)16(20)17(19(22)24)21-13-5-7-14(25-3)8-6-13/h4-10,21H,1-3H3 |
InChI-Schlüssel |
RWGISUFNWAITJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



